7-Amino-8-methylquinoline-3-carbaldehyde
Overview
Description
7-Amino-8-methylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is also known by other synonyms such as 7-Amino-8-methyl-3-quinolinecarboxaldehyde and 3-Quinolinecarboxaldehyde, 7-amino-8-methyl .
Synthesis Analysis
The synthesis of quinoline derivatives, including 7-Amino-8-methylquinoline-3-carbaldehyde, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Amino-8-methylquinoline-3-carbaldehyde consists of a quinoline ring system, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains an aldehyde group (-CHO) at the 3-position, an amino group (-NH2) at the 7-position, and a methyl group (-CH3) at the 8-position .Chemical Reactions Analysis
Quinoline derivatives, including 7-Amino-8-methylquinoline-3-carbaldehyde, are known to undergo various chemical reactions. These reactions often involve the functionalization of the quinoline scaffold, which can lead to the formation of biologically active compounds . For example, the antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Mechanism of Action
Future Directions
Quinoline derivatives, including 7-Amino-8-methylquinoline-3-carbaldehyde, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry, with potential biological and pharmaceutical activities . Future research may focus on the development of new synthesis protocols and the investigation of new structural prototypes with more effective biological activities .
properties
IUPAC Name |
7-amino-8-methylquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSKHBEAJXBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629847 | |
Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-8-methylquinoline-3-carbaldehyde | |
CAS RN |
521074-55-5 | |
Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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